molecular formula C10H8ClN3O B1511085 (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol CAS No. 1346809-26-4

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Cat. No.: B1511085
CAS No.: 1346809-26-4
M. Wt: 221.64 g/mol
InChI Key: CHSLNEBIJHYJBM-UHFFFAOYSA-N
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Description

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic organic compounds, and this particular compound features a chloro-substituted pyridazine ring attached to a pyridine ring, which in turn is substituted with a methanol group. This structure makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol typically involves multiple steps, starting from simpler pyridazine and pyridine derivatives. One common synthetic route includes:

  • Condensation Reaction: : Reacting 6-chloropyridazine-3-carbaldehyde with 3-aminopyridine in the presence of a suitable catalyst to form an intermediate pyridazine-pyridine compound.

  • Reduction: : The intermediate compound is then reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the methanol group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methanol positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of various substituted pyridazine and pyridine derivatives.

Scientific Research Applications

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in biological studies to investigate the effects of pyridazine derivatives on various biological systems.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol: can be compared to other pyridazine and pyridine derivatives, such as:

  • 2-(6-Chloropyridazin-3-yl)pyridine: : Similar structure but lacks the methanol group.

  • 3-(6-Chloropyridazin-3-yl)pyridine: : Different position of the chloro group.

  • 5-(6-Chloropyridazin-3-yl)pyridine: : Similar to the target compound but with a different substitution pattern.

These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

[5-(6-chloropyridazin-3-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLNEBIJHYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CN=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744406
Record name [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-26-4
Record name 3-Pyridinemethanol, 5-(6-chloro-3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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